4-chloro-N-(3-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide
Overview
Description
4-chloro-N-(3-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound with a molecular formula of C18H20ClN2O4S It is characterized by the presence of a chloro group, a hydroxyphenyl group, a piperidinyl group, and a sulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the chlorination of a hydroxyphenyl compound to introduce the chloro group.
Piperidinylation: The hydroxyphenyl intermediate is then reacted with piperidine under suitable conditions to form the piperidinyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(3-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the piperidinyl group.
N-(3-chloro-4-hydroxyphenyl)acetamide: Similar hydroxyphenyl and chloro groups but different functional groups.
Uniqueness
4-chloro-N-(3-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide is unique due to the presence of the piperidinyl group, which can significantly influence its biological activity and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(3-hydroxyphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-8-7-13(18(23)20-14-5-4-6-15(22)12-14)11-17(16)26(24,25)21-9-2-1-3-10-21/h4-8,11-12,22H,1-3,9-10H2,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOSTNHJXTUOJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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